1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNQPDJAYBAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N5O2
- Molecular Weight : 351.4 g/mol
- CAS Number : 74853-07-9
- Melting Point : 270-277°C (dec.)
- Solubility : Slightly soluble in DMSO when heated
The compound exhibits various biological activities primarily through interactions with neurotransmitter systems and cellular signaling pathways. It is known to influence serotonin and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects.
Antidepressant Effects
Research indicates that the compound shows significant antidepressant-like activity in animal models. Its mechanism involves modulation of serotonergic and noradrenergic systems, which are critical in the pathophysiology of depression.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been attributed to its action on various molecular targets involved in cell cycle regulation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 27.3 | Induction of apoptosis |
| HCT116 | 6.2 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
-
Antidepressant Activity in Rodent Models
A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The observed effects were linked to increased levels of serotonin and norepinephrine in the brain, suggesting a potential for treating mood disorders. -
Cytotoxicity Against Cancer Cells
In vitro studies involving MCF-7 and Bel-7402 cancer cell lines revealed that the compound significantly reduced cell viability, with IC50 values indicating potent activity. This research highlights the need for further investigation into its mechanisms and potential clinical applications in oncology. -
Antimicrobial Efficacy
A recent investigation assessed the antimicrobial effectiveness of the compound against various strains of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as an alternative therapeutic agent for infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : Replacing the 4-methoxyphenyl group with a 3-chlorophenyl () or benzylpiperidine () alters receptor selectivity. For example, benzylpiperidine derivatives are explored as antimicrobials, while 4-methoxyphenylpiperazines are linked to CNS activity .
- Non-Piperazine Analogs: The dibenzylamino variant () lacks the piperazine ring, reducing polar surface area and possibly CNS bioavailability but increasing synthetic simplicity.
Insights :
- The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to free-base analogs, critical for intravenous formulations.
- Synthetic yields for dibenzylamino analogs () vary widely (65.8–97.85%), suggesting that piperazine-containing compounds may require more optimized synthetic routes.
Pharmacological Implications
- Antimicrobial Activity: Compounds with 2,4-dichlorophenoxy groups (e.g., ) show antifungal and biofilm-inhibitory properties. The target compound’s dichlorophenoxy moiety may confer similar activity .
- CNS Potential: The 4-methoxyphenylpiperazine group is structurally analogous to antipsychotic agents (e.g., aripiprazole), suggesting serotonin or dopamine receptor modulation .
- Metabolic Stability: Halogenated phenoxy groups may resist oxidative metabolism, extending half-life compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
